molecular formula C20H20N6O2 B12168177 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12168177
M. Wt: 376.4 g/mol
InChI Key: QSLIOSXTEXKRGF-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazole ring, an oxazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole intermediates, followed by their coupling with the pyridine derivative under controlled conditions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments. The use of continuous flow reactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or oxazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor site, altering its conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate derivatives

Uniqueness

Compared to similar compounds, 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-11(2)9-16-22-20(25-24-16)23-18(27)14-10-15(13-7-5-4-6-8-13)21-19-17(14)12(3)26-28-19/h4-8,10-11H,9H2,1-3H3,(H2,22,23,24,25,27)

InChI Key

QSLIOSXTEXKRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NNC(=N4)CC(C)C

Origin of Product

United States

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